molecular formula C5H12ClNO3 B042302 Methyl 4-amino-3-hydroxybutanoate hydrochloride CAS No. 170726-96-2

Methyl 4-amino-3-hydroxybutanoate hydrochloride

Katalognummer: B042302
CAS-Nummer: 170726-96-2
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: PFTJXLJKGLUWMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-3-hydroxybutanoate hydrochloride, also known as Methyl 4-amino-3-hydroxybutanoate hydrochloride, is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-amino-3-hydroxybutanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-amino-3-hydroxybutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-hydroxybutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 4-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTJXLJKGLUWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of small molecules is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of Methyl 4-amino-3-hydroxybutanoate hydrochloride, a compound of interest in various biochemical pathways. This document eschews a rigid template, instead opting for a narrative that mirrors the logical flow of scientific inquiry. By integrating foundational principles with advanced analytical techniques, this guide serves as a practical resource for researchers navigating the complexities of molecular structure determination. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, underscoring the causality behind each experimental choice and analytical step.

Introduction: The Imperative of Unambiguous Structure Determination

Methyl 4-amino-3-hydroxybutanoate hydrochloride is a derivative of γ-amino-β-hydroxybutyric acid (GABOB), a naturally occurring gamma-amino acid that has been reported in humans.[1] The introduction of a methyl ester and its formulation as a hydrochloride salt can significantly alter its chemical and pharmacological properties. Therefore, unambiguous confirmation of its molecular structure is paramount for any research or development activities. This guide will systematically deconstruct the molecule's architecture through a multi-pronged analytical approach, providing not just a solution, but a replicable and self-validating methodology.

The Analytical Workflow: A Symphony of Spectroscopic Techniques

The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and it is the convergence of this data that leads to a definitive answer. Our workflow is designed to be systematic, with each step building upon the last to construct a complete and validated structural picture.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Molecular Weight and Connectivity cluster_2 Detailed Structural Assembly Elemental_Analysis Elemental Analysis (Determine Empirical Formula) FTIR FTIR Spectroscopy (Identify Functional Groups) Elemental_Analysis->FTIR Provides functional group context MS Mass Spectrometry (Determine Molecular Weight & Fragmentation) FTIR->MS Informs potential fragments 1D_NMR 1D NMR (¹H & ¹³C) (Identify Proton & Carbon Environments) MS->1D_NMR Confirms molecular formula 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity & Finalize Structure) 1D_NMR->2D_NMR Assigns initial fragments Structure_Validation Structure Validation (Confirm with all data) 2D_NMR->Structure_Validation Provides definitive connectivity

Caption: A logical workflow for the structure elucidation of a small molecule.

Foundational Analysis: Elemental and Infrared Spectroscopy

Elemental Analysis: The Building Blocks

Before delving into complex spectroscopic methods, elemental analysis provides the empirical formula, which is the simplest whole-number ratio of atoms in the compound. For Methyl 4-amino-3-hydroxybutanoate hydrochloride (C₅H₁₂ClNO₃), this would confirm the presence and relative abundance of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The spectrum of an amine salt will exhibit characteristic absorption bands.[2]

Expected FTIR Absorption Bands for Methyl 4-amino-3-hydroxybutanoate hydrochloride:

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Appearance
3400-3200O-H (Alcohol)StretchingBroad
3200-2800N-H (Ammonium salt)StretchingBroad, strong
2950-2850C-H (Alkyl)StretchingMedium to strong
1750-1735C=O (Ester)StretchingStrong, sharp
1620-1560N-H (Ammonium salt)BendingMedium
1250-1000C-O (Ester and Alcohol)StretchingStrong

The presence of a broad absorption in the 3400-3200 cm⁻¹ range would suggest the hydroxyl group. A very broad and strong band from 3200-2800 cm⁻¹ is characteristic of the N-H stretching in an ammonium salt.[2] The sharp, intense peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretches from both the ester and alcohol functionalities would appear in the fingerprint region between 1250-1000 cm⁻¹.

Unveiling the Molecular Framework: Mass Spectrometry and 1D NMR

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For Methyl 4-amino-3-hydroxybutanoate hydrochloride, electrospray ionization (ESI) in positive ion mode would be the method of choice. We would expect to see the molecular ion peak corresponding to the free amine, [M+H]⁺.

Predicted Mass Spectrometry Data:

Ionm/z (calculated)Interpretation
[M+H]⁺148.0917Protonated molecule (loss of HCl)
[M+H - H₂O]⁺130.0811Loss of water from the hydroxyl group
[M+H - CH₃OH]⁺116.0756Loss of methanol from the ester group
[M+H - H₂O - CO]⁺102.0655Subsequent loss of carbon monoxide

The fragmentation pattern can provide initial clues about the connectivity. For instance, the loss of water is indicative of a hydroxyl group, and the loss of methanol points to a methyl ester.

1D NMR Spectroscopy: A Window into the Proton and Carbon Environments

1D NMR spectroscopy is arguably the most powerful tool for structure elucidation. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their neighboring protons. ¹³C NMR reveals the number of different carbon environments.

Predicted ¹H NMR Chemical Shifts (in D₂O):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4, H-4'~3.2-3.4dd2HMethylene protons adjacent to the protonated amino group, deshielded. Diastereotopic due to the adjacent chiral center.
H-3~4.1-4.3m1HMethine proton attached to the hydroxyl-bearing carbon, deshielded by the electronegative oxygen.
H-2, H-2'~2.6-2.8dd2HMethylene protons alpha to the ester carbonyl group, deshielded.
-OCH₃~3.7s3HMethyl protons of the ester group.

Note: The chemical shifts are predictions and can be influenced by the solvent and pH. The presence of the hydrochloride salt will cause the amine to be protonated, leading to a downfield shift of the adjacent protons (H-4).[3]

Predicted ¹³C NMR Chemical Shifts (in D₂O):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C=O)~175-178Carbonyl carbon of the ester.[4]
C-3~68-72Carbon bearing the hydroxyl group, deshielded by oxygen.
C-4~45-50Carbon adjacent to the protonated amino group.
C-2~38-42Methylene carbon alpha to the carbonyl group.
-OCH₃~52-55Methyl carbon of the ester group.

Assembling the Pieces: 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for unambiguously connecting the different parts of the molecule.

COSY (Correlation Spectroscopy): Proton-Proton Connectivity

A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.

Expected COSY Correlations:

  • A cross-peak between the protons at ~3.2-3.4 ppm (H-4) and the proton at ~4.1-4.3 ppm (H-3).

  • A cross-peak between the proton at ~4.1-4.3 ppm (H-3) and the protons at ~2.6-2.8 ppm (H-2).

This would establish the H-4 -> H-3 -> H-2 connectivity, forming the backbone of the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlation

An HSQC spectrum shows which protons are directly attached to which carbons.

Expected HSQC Correlations:

  • Correlation between the protons at ~3.2-3.4 ppm and the carbon at ~45-50 ppm (C-4).

  • Correlation between the proton at ~4.1-4.3 ppm and the carbon at ~68-72 ppm (C-3).

  • Correlation between the protons at ~2.6-2.8 ppm and the carbon at ~38-42 ppm (C-2).

  • Correlation between the protons at ~3.7 ppm and the carbon at ~52-55 ppm (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Carbon-Proton Correlation

The HMBC spectrum is crucial for identifying quaternary carbons and piecing together the final fragments. It shows correlations between protons and carbons that are two or three bonds away.

Expected Key HMBC Correlations:

  • The methyl protons (~3.7 ppm) will show a correlation to the ester carbonyl carbon (~175-178 ppm, C-1).

  • The protons at C-2 (~2.6-2.8 ppm) will show a correlation to the ester carbonyl carbon (~175-178 ppm, C-1).

  • The protons at C-2 (~2.6-2.8 ppm) will also show a correlation to C-4 (~45-50 ppm).

  • The proton at C-3 (~4.1-4.3 ppm) will show correlations to C-1 (~175-178 ppm) and C-4 (~45-50 ppm).

Caption: Key COSY and HMBC correlations for structural confirmation.

Final Structure Validation and Conclusion

The convergence of data from FTIR, MS, and a full suite of 1D and 2D NMR experiments provides an unassailable confirmation of the structure of Methyl 4-amino-3-hydroxybutanoate hydrochloride. The FTIR identifies the key functional groups, the mass spectrum confirms the molecular weight and provides fragmentation clues, and the NMR data, particularly the 2D correlations, piece together the molecular puzzle with high fidelity.

This in-depth guide has not only elucidated the structure of a specific molecule but has also presented a logical and scientifically rigorous workflow that can be applied to a wide range of small molecules. By understanding the "why" behind each analytical choice, researchers can approach structure elucidation with confidence and precision.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • KPU Pressbooks. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • PubChem. 4-Amino-3-hydroxybutanoic acid. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the mechanism of action of methyl 4-amino-3-hydroxybutanoate hydrochloride, a compound of significant interest to researchers in neuroscience and drug development. We will delve into its role as a prodrug and the multifaceted interactions of its active form with the GABAergic system, offering field-proven insights and methodologies for its study.

Introduction: The Prodrug Strategy for a GABA Analogue

Methyl 4-amino-3-hydroxybutanoate hydrochloride is the methyl ester hydrochloride salt of 4-amino-3-hydroxybutanoic acid (GABOB). GABOB, an endogenous metabolite of γ-aminobutyric acid (GABA), is a GABA analogue with neuromodulatory properties. However, the utility of GABOB itself can be limited by its physicochemical properties, which may affect its ability to cross the blood-brain barrier. The esterification of the carboxylic acid group to form methyl 4-amino-3-hydroxybutanoate is a strategic chemical modification. This modification increases the lipophilicity of the molecule, a common and effective prodrug strategy to enhance bioavailability. It is anticipated that in vivo, ubiquitous esterase enzymes rapidly hydrolyze the methyl ester, releasing the active parent compound, GABOB. The hydrochloride salt form of the compound enhances its solubility and stability for formulation and handling.

The Core Mechanism: Interaction with GABA Receptors

The primary mechanism of action of the active form, GABOB, is its interaction with the receptors of the main inhibitory neurotransmitter in the central nervous system, GABA. GABOB exhibits a complex pharmacology, acting on all three major classes of GABA receptors: GABAA, GABAB, and GABAC. Notably, GABOB is a chiral molecule, and its enantiomers, (R)- and (S)-GABOB, display distinct stereoselectivity in their interactions with these receptors.

Interaction with GABAA Receptors

GABAA receptors are ionotropic receptors that form a chloride ion channel. The binding of an agonist to the GABAA receptor leads to the opening of this channel, resulting in an influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect. (S)-(+)-GABOB is an agonist at GABAA receptors, whereas (R)-(–)-GABOB has a weaker effect at this receptor subtype. This enantioselectivity highlights the specific structural requirements for agonism at the GABAA receptor.

Interaction with GABAB Receptors

GABAB receptors are metabotropic G-protein coupled receptors (GPCRs). Their activation leads to a slower but more prolonged inhibitory signal. Upon agonist binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. (R)-(–)-GABOB is a moderately potent agonist at GABAB receptors, while (S)-(+)-GABOB acts as a partial agonist.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA_B Receptor G_protein Gαi/oβγ GABAB_R->G_protein Activates AC Adenylyl Cyclase ATP ATP AC->ATP Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Reduced K_channel K⁺ Channel K_efflux K⁺ Efflux K_channel->K_efflux Increased GABOB (R)-GABOB GABOB->GABAB_R Binds G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates cAMP cAMP PKA PKA cAMP->PKA Activates ATP->cAMP Converts Inhibition Inhibition Activation Activation

Caption: GABAB Receptor Signaling Pathway.

Interaction with GABAC Receptors

GABAC receptors, like GABAA receptors, are ionotropic chloride channels. However, they have distinct pharmacological and biophysical properties, including a higher affinity for GABA, slower activation and deactivation kinetics, and resistance to bicuculline, a classic GABAA receptor antagonist. Both the (R)- and (S)-enantiomers of GABOB are full agonists at human recombinant rho1 GABAC receptors. Interestingly, the enantioselectivity at GABAC receptors (R > S) is the same as that for GABAB receptors but opposite to that at GABAA receptors. This differential activity provides a valuable tool for dissecting the physiological roles of the different GABA receptor subtypes.

Quantitative Analysis of Receptor Interactions

The interaction of GABOB enantiomers with GABA receptors can be quantified to understand their potency and affinity. The following table summarizes available data from the literature.

CompoundReceptor SubtypeAssay TypeParameterValueReference
(R)-4-Amino-3-hydroxybutyric acidGABAABinding AssayIC501 µM
(R)-4-Amino-3-hydroxybutyric acidGABABBinding AssayIC500.35 µM
(R)-4-Amino-3-hydroxybutyric acidGABAC (human rho1)Patch-clampEC5019 µM
(R)-GABOBGABAC (human rho1)ElectrophysiologyAgonistFull
(S)-GABOBGABAC (human rho1)ElectrophysiologyAgonistFull

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of compounds like methyl 4-amino-3-hydroxybutanoate hydrochloride, specific and validated experimental protocols are essential.

Radioligand Binding Assay for GABA Receptors

This protocol is designed to determine the binding affinity of a test compound for GABA receptors.

Objective: To determine the IC50 value of a test compound at GABAA and GABAB receptors.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) for the binding assay.

  • Radioligand: Use a specific radioligand for each receptor subtype (e.g., [3H]muscimol for GABAA, [3H]GABA in the presence of isoguvacine for GABAB).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Binding_Assay_Workflow A 1. Membrane Preparation (Rat Brain) B 2. Incubation (Membranes + Radioligand + Test Compound) A->B C 3. Filtration (Separate Bound from Free) B->C D 4. Scintillation Counting (Quantify Radioactivity) C->D E 5. Data Analysis (Calculate IC₅₀) D->E

Caption: Radioligand Binding Assay Workflow.

Electrophysiological Recording of GABA Receptor Currents

This protocol is used to assess the functional activity of a test compound as an agonist or modulator of GABA receptors.

Objective: To determine the EC50 value and efficacy of a test compound at GABAC receptors expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA receptor subunits (e.g., human rho1).

  • Two-Electrode Voltage Clamp: Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Perfusion System: Use a perfusion system to apply control solution and solutions containing different concentrations of the test compound.

  • Current Recording: Clamp the oocyte membrane potential (e.g., at -60 mV) and record the currents elicited by the application of the test compound.

  • Data Analysis: Measure the peak current amplitude at each concentration and plot a concentration-response curve to determine the EC50 and maximum efficacy.

Conclusion

Methyl 4-amino-3-hydroxybutanoate hydrochloride represents a thoughtfully designed prodrug of GABOB, aimed at enhancing its therapeutic potential. Its mechanism of action is intrinsically linked to the complex pharmacology of GABOB, which exhibits stereoselective interactions with GABAA, GABAB, and GABAC receptors. This multifaceted activity provides a rich area for further research and the development of novel therapeutics targeting the GABAergic system. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this and similar compounds.

References

  • Wikipedia. GABAA receptor positive allosteric modulator. [Link]

  • Hinton, T., Chebib, M., & Johnston, G. A. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & medicinal chemistry letters, 18(1), 402–404. [Link]

  • PubChem. 4-Amino-3-hydroxybutanoic acid. [Link]

  • Chem-Impex. Nβ-Z-(S-3,4-Diaminobutyric acid methylester hydrochloride. [Link]

  • Wikipedia. γ-Amino-β-hydroxybutyric acid. [Link]

  • Bertolini, A., Genedani, S., & Castelli, M. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Arzneimittel-Forschung, 28(1), 124-125. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 27(19), 6529. [Link]

  • Nakao, J., et al. (1991). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Pharmacology, biochemistry, and behavior, 40(2), 359–366. [Link]

  • D'Acunto, E., et al. (2019). Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
  • Pharmaffiliates. 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride-d3. [Link]

  • Hinton, T., et al. (2008). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 1(4), 282-289. [Link]

  • Sarvas, M., et al. (2019). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 24(18), 3277. [Link]

  • Holeček, M. (2022). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. Journal of human kinetics, 81, 1-16. [Link]

  • World Journal of Pharmaceutical Research. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [Link]

  • Dr.G.Bhanu Prakash. (2013). Gamma-Aminobutyric acid - GABA Pharmacology. [Link]

An In-Depth Technical Guide to the Biological Activity of Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 4-amino-3-hydroxybutanoate hydrochloride, focusing on its core biological activities, underlying mechanisms, and the experimental methodologies required for its scientific investigation. Designed for researchers, scientists, and drug development professionals, this document synthesizes established scientific principles with actionable, field-proven protocols.

Introduction: A Prodrug Approach to GABAergic Modulation

Methyl 4-amino-3-hydroxybutanoate hydrochloride is the methyl ester and hydrochloride salt of 4-amino-3-hydroxybutanoic acid, a compound more commonly known as GABOB. GABOB is an endogenous metabolite of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The primary role of GABA is to reduce neuronal excitability, a function critical for maintaining balanced neural activity and preventing pathological conditions like seizures and anxiety.[3][4]

The biological activity of Methyl 4-amino-3-hydroxybutanoate hydrochloride is intrinsically linked to its parent compound, GABOB. The esterification to a methyl group is a common pharmaceutical strategy to enhance the lipophilicity of a drug, potentially improving its ability to cross the blood-brain barrier. Following administration, it is anticipated that esterase enzymes in the body hydrolyze the methyl ester, releasing the active GABOB molecule. The hydrochloride salt form serves to increase the compound's stability and aqueous solubility for formulation purposes. Therefore, to understand the function of this compound, one must first understand the pharmacology of GABOB.

Section 1: The Core Mechanism of Action – The GABOB Connection

GABOB exerts its biological effects by acting as an agonist at GABA receptors.[2][5] The GABAergic system is complex, featuring three main classes of receptors: GABA-A, GABA-B, and GABA-C (now often classified as a subset of GABA-A receptors).[5]

  • GABA-A Receptors: These are ionotropic receptors, meaning they form a ligand-gated ion channel.[6] When activated by an agonist like GABA or GABOB, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[6]

  • GABA-B Receptors: These are metabotropic receptors, linked to G-proteins. Their activation leads to downstream effects, including the opening of potassium channels and the inhibition of calcium channels, which collectively reduce neuronal excitability.

  • GABA-C Receptors: These are also ionotropic chloride channels, primarily found in the retina but also in other brain regions.[5] They have distinct pharmacology compared to GABA-A and GABA-B receptors.[5]

GABOB is an agonist at all three receptor classes, though its potency and efficacy vary between them and between its different stereoisomers.[5] The molecule exists as two enantiomers: (S)-(+)-GABOB and (R)-(−)-GABOB.[7]

  • The (S)-(+) isomer shows a higher affinity for GABA-A receptors.[5][8]

  • The (R)-(−) isomer is a more potent agonist at GABA-B and GABA-C receptors.[5][8]

This stereoselectivity is crucial, as it dictates the compound's overall pharmacological profile. For instance, the (S)-(+) isomer is reported to be about twice as potent an anticonvulsant as the (R)-(−) isomer, suggesting a significant role for GABA-A agonism in its anti-seizure effects.[2][7]

Caption: GABOB acts as an agonist at postsynaptic GABA receptors.

Section 2: Key Biological Activities & Therapeutic Potential

The primary and most studied biological effect of GABOB is its anticonvulsant activity .[7][9] By enhancing GABAergic inhibition, GABOB can suppress the excessive, synchronized neuronal firing that characterizes seizures.[4]

  • Animal Studies: GABOB has demonstrated efficacy in various animal models of epilepsy, including those induced by penicillin and pentylenetetrazol (PTZ).[9][10] In cat models, both topical application and parenteral injection of GABOB were shown to decrease the frequency and voltage of epileptic spikes.[9] Chronic administration led to a greater than 50% reduction in epileptic bursts.[9]

  • Human Studies: As an add-on therapy for adult patients with severe focal epilepsy refractory to other treatments, GABOB (250 mg twice daily) resulted in a 50% reduction in total seizure frequency for 25% of the patients in one trial.[11]

Beyond its anticonvulsant properties, GABOB's interaction with the GABA system suggests potential for other CNS applications, including the treatment of anxiety and sleep-related disorders, although these are less established.[5]

Quantitative Data Summary

The following table summarizes key quantitative measures of GABOB's activity from preclinical studies.

ParameterReceptor/AssayValueCompound IsomerSource
IC₅₀ GABA-A Receptor Binding1 µM(R)-(-)-GABOB[12]
IC₅₀ GABA-B Receptor Binding0.35 µM(R)-(-)-GABOB[12]
IC₅₀ GABA Uptake (Rat Synaptosomes)67 µM(R)-(-)-GABOB[12]
EC₅₀ GABA-C Receptor Activation19 µM(R)-(-)-GABOB[12]

Section 3: Investigating Biological Activity - Experimental Protocols

To rigorously assess the biological activity of Methyl 4-amino-3-hydroxybutanoate hydrochloride, a series of validated in vitro and in vivo experiments are required. The protocols below are designed to be self-validating through the inclusion of appropriate controls and standards.

Protocol 3.1: In Vitro GABA Receptor Binding Assay

Causality: This assay is fundamental for confirming that the compound (after presumed hydrolysis to GABOB) interacts directly with GABA receptors. It quantifies the affinity (Kᵢ) of the test compound for specific receptor subtypes, providing the initial evidence of a direct mechanism of action. Radioligand displacement assays are a gold standard for this purpose.[13][14]

Receptor_Binding_Assay_Workflow start Start: Prepare Reagents prep 1. Prepare Brain Membranes (e.g., Rat Cortex or Cerebellum) start->prep incubation 2. Incubate - Membranes - Radioligand (e.g., [3H]muscimol for GABAA) - Test Compound (Varying Conc.) - Buffer (with/without displacer for non-specific binding) prep->incubation separation 3. Separate Bound & Free Ligand (Rapid Vacuum Filtration) incubation->separation counting 4. Quantify Radioactivity (Liquid Scintillation Counting) separation->counting analysis 5. Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki counting->analysis end End: Affinity Determined analysis->end

Sources

(R)-Methyl 4-amino-3-hydroxybutanoate hydrochloride potential uses

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on gathering intel about (R)-Methyl 4-amino-3-hydroxybutanoate hydrochloride, specifically its synthesis, chemical properties, and any potential applications. I anticipate this will be the foundation for deeper analysis.

Analyzing Search Results

I've moved on to analyzing the Google search results now. My focus is on identifying areas of interest for researchers and scientists. I'm looking at its role as a chiral building block and its relationship to bioactive molecules. I am taking note of any documented therapeutic potential it might have, and am working to structure the technical guide.

Defining Project Scope

I'm now defining the project's scope. I'll start with comprehensive Google searches about (R)-Methyl 4-amino-3-hydroxybutanoate hydrochloride, focusing on its synthesis, chemical properties, and applications in medicinal chemistry. I'll then analyze the results to find key areas of interest for researchers, like its chiral building block role and connection to bioactive molecules, and look for therapeutic potential.

Methyl 4-amino-3-hydroxybutanoate Hydrochloride: A Prodrug Approach to Modulating Central Nervous System GABAergic Tone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of CNS Drug Delivery and the GABOB Prodrug Strategy

The blood-brain barrier (BBB) presents a formidable challenge to the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier restricts the passage of many potentially therapeutic molecules, particularly those that are polar or charged, such as amino acids. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and spasticity.[1] Consequently, modulating the GABAergic system is a key therapeutic strategy.

One such modulator is 4-amino-3-hydroxybutanoic acid (GABOB), a naturally occurring GABA analogue.[2] GABOB exhibits a range of effects on the GABAergic system, including binding to GABA-A and GABA-B receptors and inhibiting GABA uptake.[3] The (R)-enantiomer of GABOB, in particular, has demonstrated anticonvulsant properties in preclinical models.[3] However, like GABA, the clinical utility of GABOB is limited by its poor ability to penetrate the BBB.

To overcome this limitation, a common and effective strategy is the development of prodrugs.[4][5] Prodrugs are inactive or less active precursors of a drug that are chemically modified to improve pharmacokinetic properties, such as absorption or distribution. Once administered, the prodrug is converted into the active parent drug within the body, ideally at the target site. Methyl 4-amino-3-hydroxybutanoate hydrochloride is the methyl ester of GABOB, designed to function as a prodrug to facilitate its entry into the CNS.[6][7] By masking the polar carboxylic acid group of GABOB with a methyl ester, the lipophilicity of the molecule is increased, which is expected to enhance its ability to cross the BBB. Following its entry into the brain, it is hypothesized that endogenous esterases cleave the methyl ester, releasing the active GABOB molecule to exert its effects on the GABAergic system.[5][6]

This guide provides a comprehensive overview of the proposed function of Methyl 4-amino-3-hydroxybutanoate hydrochloride in the CNS, focusing on its role as a GABOB prodrug. We will delve into its proposed mechanism of action, from BBB penetration to the pharmacodynamics of its active metabolite, GABOB. Furthermore, we will present detailed experimental protocols for researchers to validate this proposed mechanism and explore the therapeutic potential of this compound.

Proposed Mechanism of Action in the Central Nervous System

The CNS function of Methyl 4-amino-3-hydroxybutanoate hydrochloride is predicated on a two-step mechanism: its transport across the BBB followed by its conversion to the active molecule, GABOB.

Step 1: Blood-Brain Barrier Penetration

The conversion of the carboxylic acid in GABOB to a methyl ester in Methyl 4-amino-3-hydroxybutanoate hydrochloride significantly alters its physicochemical properties. This esterification increases the molecule's lipid solubility, a key factor in facilitating passive diffusion across the lipid-rich membranes of the BBB. Studies on other GABA esters have demonstrated that this chemical modification can lead to a substantial increase in brain uptake compared to the parent compound.[6]

Step 2: Enzymatic Hydrolysis to GABOB

Once within the CNS, the methyl ester is proposed to be rapidly hydrolyzed by non-specific carboxylesterases, which are abundant in the brain.[1][8] This enzymatic cleavage removes the methyl group, unmasking the carboxylic acid and releasing the active GABOB. The efficiency of this hydrolysis is critical for the pharmacological activity of the prodrug.[6]

cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) Prodrug Methyl 4-amino-3- hydroxybutanoate HCl (Lipophilic) BBB Blood-Brain Barrier Prodrug->BBB Increased Permeability Prodrug_CNS Methyl 4-amino-3- hydroxybutanoate GABOB GABOB (Active Drug) (Hydrophilic) Prodrug_CNS->GABOB Hydrolysis Esterases Carboxylesterases Esterases->Prodrug_CNS BBB->Prodrug_CNS

Figure 1: Proposed CNS entry and activation of the GABOB prodrug.
Pharmacodynamics of GABOB

The liberated GABOB is then free to interact with multiple components of the GABAergic system, leading to a net inhibitory effect on neuronal activity.

  • GABA Receptor Agonism: GABOB is an agonist at multiple GABA receptor subtypes. The (R)-enantiomer of GABOB binds to both GABA-A and GABA-B receptors.[3] It also functions as a full agonist at GABA-C receptors.[9] Activation of these receptors leads to an influx of chloride ions (GABA-A and GABA-C) or an efflux of potassium ions (GABA-B), both of which hyperpolarize the neuron and make it less likely to fire an action potential.

  • GABA Uptake Inhibition: GABOB has been shown to inhibit the reuptake of GABA from the synaptic cleft by blocking GABA transporters.[3] This action increases the concentration and prolongs the presence of endogenous GABA in the synapse, thereby enhancing GABAergic transmission.

cluster_synapse GABAergic Synapse cluster_receptors Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_A GABAA Receptor GABA_A->Postsynaptic Cl- Influx (Hyperpolarization) GABA_B GABAB Receptor GABA_B->Postsynaptic K+ Efflux (Hyperpolarization) GABA_C GABAC Receptor GABA_C->Postsynaptic Cl- Influx (Hyperpolarization) GAT GABA Transporter (GAT) GAT->Presynaptic Inhibits GABA Reuptake GABOB GABOB GABOB->GABA_A Agonist GABOB->GABA_B Agonist GABOB->GABA_C Agonist GABOB->GAT Inhibitor

Figure 2: GABOB's multimodal action on the GABAergic synapse.

Potential Therapeutic Applications

Given the known anticonvulsant properties of GABOB, its methyl ester prodrug holds promise for the treatment of epilepsy.[3] By enhancing the delivery of GABOB to the brain, Methyl 4-amino-3-hydroxybutanoate hydrochloride could potentially offer a more effective and potent antiepileptic effect than GABOB itself. Furthermore, due to the central role of GABA in anxiety and mood regulation, this prodrug could be investigated for the treatment of anxiety disorders.[10] Other potential applications could include spasticity and other conditions characterized by neuronal hyperexcitability.

Experimental Protocols for Mechanism Validation

To rigorously test the proposed prodrug mechanism of Methyl 4-amino-3-hydroxybutanoate hydrochloride, a series of in vitro and in vivo experiments are essential.

Protocol 1: In Vitro Hydrolysis Assay in Brain Homogenate

Objective: To confirm that Methyl 4-amino-3-hydroxybutanoate is converted to GABOB in a simulated CNS environment.

Methodology:

  • Prepare Brain Homogenate:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) according to approved animal welfare protocols.

    • Rapidly dissect the whole brain and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Homogenize the brain tissue using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant (S1 fraction) and determine the total protein concentration using a standard assay (e.g., Bradford or BCA).

  • Incubation:

    • In separate microcentrifuge tubes, add a known concentration of Methyl 4-amino-3-hydroxybutanoate hydrochloride (e.g., 100 µM) to the brain homogenate (e.g., 1 mg/mL protein).

    • As a negative control, incubate the prodrug in buffer alone. As a positive control, incubate a known esterase substrate.

    • Incubate all samples at 37°C in a shaking water bath.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from each reaction tube.

    • Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid to precipitate the proteins.

  • Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Analyze the supernatant for the concentrations of both Methyl 4-amino-3-hydroxybutanoate and the newly formed GABOB using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Interpretation:

    • Plot the concentrations of the prodrug and GABOB over time. A successful hydrolysis will show a time-dependent decrease in the prodrug concentration with a corresponding increase in the GABOB concentration in the brain homogenate samples, but not in the buffer-only control.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To compare the brain and plasma concentrations of GABOB following systemic administration of either GABOB or Methyl 4-amino-3-hydroxybutanoate hydrochloride.

Methodology:

  • Animal Dosing:

    • Use two groups of rodents (e.g., mice or rats).

    • Administer an equimolar dose of either GABOB or Methyl 4-amino-3-hydroxybutanoate hydrochloride to each group via a systemic route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 15, 30, 60, 120, and 240 minutes), euthanize a subset of animals from each group.

    • Collect blood samples (via cardiac puncture) and immediately harvest the brains.

    • Process the blood to obtain plasma.

    • Flash-freeze the brain tissue in liquid nitrogen.

  • Sample Preparation and Analysis:

    • Extract GABOB from the plasma and brain tissue samples. Brain tissue will require homogenization and protein precipitation.

    • Quantify the concentration of GABOB in all samples using a validated LC-MS/MS method.

  • Data Interpretation:

    • Calculate key pharmacokinetic parameters for GABOB in both plasma and brain for each treatment group (e.g., Cmax, Tmax, AUC).

    • A successful prodrug will result in a significantly higher brain-to-plasma concentration ratio and a higher overall brain exposure (AUC) of GABOB when the methyl ester is administered compared to the administration of GABOB itself.

cluster_workflow In Vivo PK Workflow Dosing Administer Equimolar Doses (Prodrug vs. GABOB) Sampling Collect Blood & Brain (Time Course) Dosing->Sampling Extraction Extract GABOB from Plasma & Brain Homogenate Sampling->Extraction Analysis Quantify GABOB (LC-MS/MS) Extraction->Analysis Comparison Compare Brain/Plasma Ratios & Brain AUC Analysis->Comparison

Figure 3: Workflow for the comparative in vivo pharmacokinetic study.

Conclusion

Methyl 4-amino-3-hydroxybutanoate hydrochloride represents a promising prodrug strategy to harness the therapeutic potential of GABOB for CNS disorders. By leveraging esterification to enhance blood-brain barrier penetration, this compound is designed to deliver its active parent molecule to the site of action within the brain. The subsequent multimodal action of GABOB on GABA receptors and transporters offers a powerful mechanism for dampening neuronal hyperexcitability. The experimental frameworks provided in this guide offer a clear path for researchers to validate the proposed mechanism of action and to further explore the pharmacokinetics and pharmacodynamics of this intriguing compound. Successful validation would pave the way for further preclinical and clinical development, potentially offering a new therapeutic option for patients with epilepsy, anxiety, and other debilitating CNS conditions.

References

  • Hinton, T., Chebib, M., & Johnston, G.A.R. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABAC receptors. Bioorganic & Medicinal Chemistry Letters, 18(1), 402-404. Available at: [Link]

  • Chang, R. S., & Lotti, V. J. (2017). Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy. ACS Chemical Neuroscience, 8(11), 2353-2362. Available at: [Link]

  • Shashoua, V. E., Jacob, J. N., Ridge, R., Campbell, A., & Baldessarini, R. J. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659-664. Available at: [Link]

  • Bock, K., Lundt, I., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37b, 341-344. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA and Glycine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available at: [Link]

  • Pan, Y., & Chow, D. S. L. (2013). Sobetirome Prodrug Esters with Enhanced Blood-Brain Barrier Permeability. ACS Medicinal Chemistry Letters, 4(11), 1043-1047. Available at: [Link]

  • Sun, H., & Pang, K. S. (2007). Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase. Journal of Physical Chemistry B, 111(38), 11337-11346. Available at: [Link]

  • Kim, J., & Kim, J. (2020). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Molecules, 25(11), 2678. Available at: [Link]

  • Falch, E., Hedegaard, A., Nielsen, L., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride. Retrieved from [Link]

  • Wang, Z. J., & Zheng, F. (2016). Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. International Journal of Molecular Sciences, 17(10), 1695. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-hydroxybutanoate. Retrieved from [Link]

  • Garakani, A., Murrough, J. W., Freire, R. C., et al. (2020). Pharmacology of anxiety disorders: from GABAA to GABAB and beyond. Molecular Psychiatry, 25(10), 2138-2153. Available at: [Link]

Sources

A Technical Guide to the Stereochemistry of Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-3-hydroxybutanoate hydrochloride, the methyl ester of γ-amino-β-hydroxybutyric acid (GABOB), is a chiral molecule of significant interest in neuroscience and synthetic chemistry. The presence of a stereocenter at the C3 position gives rise to (R)- and (S)-enantiomers, each possessing distinct biological activities and pharmacological profiles. This technical guide provides an in-depth exploration of the stereochemical attributes of this compound. It details the principles of chirality as they apply to this molecule, outlines authoritative analytical techniques for enantiomeric separation and identification, describes validated protocols for stereoselective synthesis, and discusses the differential biological significance of each enantiomer. This document serves as a comprehensive resource for professionals engaged in the research and development of neurologically active compounds and chiral synthons.

Introduction: The Significance of Chirality

Methyl 4-amino-3-hydroxybutanoate hydrochloride is a derivative of 4-amino-3-hydroxybutanoic acid (GABOB), a known analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] The defining structural feature of this molecule is the chiral carbon at the third position (C3), which is bonded to a hydroxyl group. This single stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 4-amino-3-hydroxybutanoate and (S)-Methyl 4-amino-3-hydroxybutanoate.

The seemingly subtle difference in the three-dimensional arrangement of atoms has profound implications for the molecule's interaction with the chiral environment of biological systems, such as enzymes and receptors. It is well-established that enantiomers of a drug can exhibit widely different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3] Therefore, a thorough understanding and control of the stereochemistry of Methyl 4-amino-3-hydroxybutanoate hydrochloride are paramount for its application in drug discovery and development.

This guide will systematically deconstruct the stereochemical aspects of this compound, providing the foundational knowledge and practical methodologies required for its effective study and utilization.

Fundamentals of Stereochemistry

The stereochemical configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For Methyl 4-amino-3-hydroxybutanoate, the substituents on the chiral C3 carbon are prioritized as follows:

  • -OH (highest priority)

  • -CH(NH2)CH2COOCH3

  • -CH2NH2

  • -H (lowest priority)

By orienting the molecule with the lowest priority group (-H) pointing away from the observer, the sequence from highest to lowest priority determines the configuration. A clockwise direction corresponds to the (R)-enantiomer, while a counter-clockwise direction indicates the (S)-enantiomer.

Compound Identification
Systematic Name Methyl 4-amino-3-hydroxybutanoate hydrochloride
Synonyms Methyl 4-amino-3-hydroxybutyrate HCl, GABOB methyl ester HCl
Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol [4]
CAS Number (Racemic) 170726-96-2[4]

Stereoselective Synthesis Strategies

The preparation of enantiomerically pure forms of Methyl 4-amino-3-hydroxybutanoate is a critical objective. Several strategies have been developed, primarily involving the use of chiral starting materials or asymmetric reactions.[5]

Protocol: Synthesis of (R)-Methyl 4-amino-3-hydroxybutanoate from (R)-4-chloro-3-hydroxybutyrate

This protocol is adapted from synthetic strategies involving the conversion of chiral halo-alcohols.[5][6]

Step 1: Azide Formation

  • Dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN3) in excess (e.g., 1.5 equivalents).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product, ethyl (R)-4-azido-3-hydroxybutyrate, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Azide

  • Dissolve the crude azide from the previous step in methanol or ethanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC for the disappearance of the azide.

  • Once complete, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield ethyl (R)-4-amino-3-hydroxybutyrate.

Step 3: Esterification and Salt Formation

  • To form the methyl ester hydrochloride, the resulting amino ester can be subjected to transesterification in methanol with catalytic acid, followed by treatment with methanolic HCl.

  • Alternatively, the parent amino acid, (R)-GABOB, can be synthesized and then esterified.[7][8] For instance, refluxing (R)-GABOB in methanol with thionyl chloride (SOCl2) will yield the desired Methyl (R)-4-amino-3-hydroxybutanoate hydrochloride.

  • The final product is typically isolated as a crystalline solid after precipitation or crystallization from a suitable solvent system (e.g., methanol/ether).

Analytical Techniques for Stereochemical Determination

Resolving and quantifying the enantiomers of Methyl 4-amino-3-hydroxybutanoate hydrochloride requires specialized analytical techniques. Chromatographic methods are the most powerful and widely used for this purpose.[9][10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating enantiomers.[9] This is typically achieved through the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.

Principle of Separation: The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation. For a polar, amino-functionalized compound like the target molecule, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[11][12]

Experimental Protocol: Chiral HPLC Analysis

  • Column: Chiral Stationary Phase column (e.g., Astec CHIROBIOTIC T, which uses teicoplanin as a chiral selector).[12]

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer with an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid). The ratio is critical and must be optimized. For instance, a starting point could be 80:20 Methanol:Water with 0.1% Formic Acid.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.

  • Sample Preparation: Dissolve the Methyl 4-amino-3-hydroxybutanoate hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Self-Validation: A successful separation will show two distinct, well-resolved peaks for a racemic sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve Sample in Mobile Phase prep2 Filter (0.22 µm) prep1->prep2 hplc1 Inject into Chiral HPLC System prep2->hplc1 hplc2 Separation on Chiral Stationary Phase hplc1->hplc2 hplc3 UV or MS Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % Enantiomeric Excess data1->data2

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography (GC) with Chiral Columns

For more volatile derivatives, chiral GC is an alternative.[13] The amine and hydroxyl groups would typically require derivatization (e.g., acylation or silylation) to increase volatility and improve chromatographic performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can induce diastereomeric differences that are observable in the NMR spectrum.[14] A CDA reacts with the enantiomers to form diastereomers, which have distinct NMR spectra. A CSA forms transient, weak complexes with the enantiomers, leading to differential chemical shifts.

Biological Significance of (R)- and (S)-Enantiomers

The stereochemistry of GABOB and its derivatives is crucial to their biological function. As with many neurologically active compounds, one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other.[15]

While specific data for the methyl ester is less common in public literature, the activity of the parent compound, GABOB, provides a strong precedent. Research has shown that the enantiomers of GABOB can have different effects on the GABAergic system. For instance, in many biological systems, one enantiomer will bind more effectively to a target receptor or be a better substrate for an enzyme. This differential activity is fundamental to modern drug design, where the development of single-enantiomer drugs aims to maximize therapeutic effects while minimizing off-target side effects.[3]

Enantiomer Reported Biological Activity Context (based on GABOB)
(R)-GABOB Often reported as the more biologically active enantiomer in various neurological contexts. It has been investigated for its effects on the central nervous system.[5]
(S)-GABOB Generally shows lower activity compared to the (R)-enantiomer at GABA receptors, but may have other, distinct biological roles.[15]

The development of stereoselective syntheses for compounds like Methyl 4-amino-3-hydroxybutanoate hydrochloride is driven by the need to isolate the more active and safer enantiomer for therapeutic use.[7]

Biological_Interaction cluster_enantiomers cluster_receptor R_enantiomer (R)-Enantiomer receptor Chiral Receptor (e.g., GABA Receptor) R_enantiomer->receptor High Affinity Binding (Strong Biological Effect) S_enantiomer (S)-Enantiomer S_enantiomer->receptor Low Affinity Binding (Weak/No Effect)

Caption: Differential Binding of Enantiomers.

Conclusion

The stereochemistry of Methyl 4-amino-3-hydroxybutanoate hydrochloride is a critical determinant of its biological function and therapeutic potential. The existence of (R)- and (S)-enantiomers necessitates the use of precise stereoselective synthetic methods and robust analytical techniques for their separation and characterization. Chiral HPLC stands out as the primary tool for enantiomeric resolution and quality control. As the pharmaceutical industry continues to move towards single-enantiomer drugs to improve safety and efficacy, a comprehensive understanding of the principles and methodologies outlined in this guide is essential for any scientist or researcher working with this important chiral molecule.

References

  • methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) - SciSpace. Acta Chemica Scandinavica. Available at: [Link]

  • Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Phenomenex. Available at: [Link]

  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - MDPI. MDPI. Available at: [Link]

  • 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

  • Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB) - ResearchGate. ResearchGate. Available at: [Link]

  • Biological Activities of the Alkaloids of the Calabar Bean - ResearchGate. ResearchGate. Available at: [Link]

  • CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents. Google Patents.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - MDPI. MDPI. Available at: [Link]

  • Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Alternative abiogenesis scenarios - Wikipedia. Wikipedia. Available at: [Link]

  • 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride (C5H11NO3) - PubChemLite. PubChemLite. Available at: [Link]

  • R Flurbiprofen - Massive Bio. Massive Bio. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. LCGC International. Available at: [Link]

  • US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid - Google Patents. Google Patents.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography - AVESİS. AVESIS. Available at: [Link]

  • Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Experimental protocol for using Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is gathering detailed data on Methyl 4-amino-3-hydroxybutanoate hydrochloride, concentrating on its chemical characteristics, how well it dissolves, and its usual uses in scientific research and drug creation. I'm prioritizing understanding its behavior and potential applications.

Defining Search Criteria

I'm now refining my approach. I will conduct in-depth searches to gather data on the compound's properties, like stability and solubility, and its uses in research and drug development. I'm also looking for established protocols, emphasizing preparation, handling, and application in assays. I will examine mechanisms of action and signaling pathways. I'm focusing on peer-reviewed sources for scientific validity and will begin organizing the application note.

Outlining Information Gathering

I'm now starting a detailed search, aiming to gather comprehensive data on Methyl 4-amino-3-hydroxybutanoate hydrochloride, focusing on its properties, stability, and applications in both research and drug development. I will prioritize established protocols, especially those involving preparation, handling, and application in assays. I'm also examining its mechanisms of action, and I'm ensuring all data comes from credible, peer-reviewed sources. I'm starting to structure the application note, starting with an introduction.

Application Notes and Protocols for the Investigation of Methyl 4-amino-3-hydroxybutanoate hydrochloride as a Potential Renin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting Renin

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Renin, an aspartyl protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of this pathway.[2] It cleaves its only known substrate, angiotensinogen, to form the decapeptide angiotensin I.[1][2] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the Angiotensin-Converting Enzyme (ACE).[2][3] The physiological consequences of angiotensin II production are significant, including vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[2][3]

Given its pivotal role, the inhibition of renin presents a highly attractive therapeutic strategy for the management of hypertension and other cardiovascular diseases.[4] Direct renin inhibitors bind to the active site of the enzyme, preventing the initial cleavage of angiotensinogen and thereby blocking the entire downstream cascade. This upstream regulation offers a potentially more complete blockade of the RAAS compared to ACE inhibitors or angiotensin II receptor blockers (ARBs).

This document provides a comprehensive guide for the initial investigation of a novel small molecule, Methyl 4-amino-3-hydroxybutanoate hydrochloride, as a putative renin inhibitor. While there is no established literature confirming this specific activity, its structural features warrant exploratory screening. These protocols are designed to provide a robust framework for determining its potential inhibitory activity and characterizing its mechanism of action.

Physicochemical Properties of Methyl 4-amino-3-hydroxybutanoate hydrochloride

A thorough understanding of the test compound's properties is fundamental to designing and interpreting any biological assay.

PropertyValueSource
CAS Number 170726-96-2
Molecular Formula C₅H₁₂ClNO₃
Molecular Weight 169.61 g/mol
Solubility To be determined experimentally in assay buffer.N/A
Storage Store in a dark, inert atmosphere at room temperature.
Purity ≥97.0%

Note on Solubility: The solubility of Methyl 4-amino-3-hydroxybutanoate hydrochloride in the chosen assay buffer is a critical parameter that must be determined empirically. Poor solubility can lead to inaccurate and irreproducible results. It is recommended to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to determine the highest concentration that remains in solution.

Safety and Handling

Based on data for structurally related compounds, Methyl 4-amino-3-hydroxybutanoate hydrochloride should be handled with care. It is predicted to be a skin and eye irritant.[5][6]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.[7]

  • Avoid inhalation of dust or powder.

  • Wash hands thoroughly after handling.[2][8]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

  • Protect from light and moisture.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The following diagram illustrates the central role of renin in the RAAS cascade and the point of intervention for a direct renin inhibitor.

RAAS_Pathway cluster_kidney Kidney Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ & H₂O Retention (in Kidney) Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin Renin_Inhibitor Methyl 4-amino-3-hydroxybutanoate hydrochloride (Test Compound) Renin_Inhibitor->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for a direct renin inhibitor.

Experimental Workflow for Screening Potential Renin Inhibitors

A systematic approach is crucial when evaluating a novel compound for enzymatic inhibition. The following workflow outlines the key stages, from initial screening to more detailed kinetic analysis.

Screening_Workflow A Compound Preparation (Stock Solution in DMSO) B Primary Screening (Single High Concentration) A->B C Dose-Response Assay (IC₅₀ Determination) B->C If % Inhibition > 50% D Kinetic Studies (Mechanism of Inhibition) C->D E Data Analysis & Interpretation D->E

Caption: A stepwise workflow for the evaluation of a potential renin inhibitor.

Protocols for In Vitro Renin Inhibition Assays

The following protocols are based on a fluorometric assay format, which is a common and sensitive method for measuring renin activity. These assays typically utilize a synthetic peptide substrate that is quenched until cleaved by renin, releasing a fluorescent signal.

Protocol 1: Primary Screening of Methyl 4-amino-3-hydroxybutanoate hydrochloride

Objective: To determine if Methyl 4-amino-3-hydroxybutanoate hydrochloride exhibits any inhibitory activity against human recombinant renin at a single, high concentration.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • Methyl 4-amino-3-hydroxybutanoate hydrochloride

  • Known renin inhibitor (e.g., Aliskiren) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 4--amino-3-hydroxybutanoate hydrochloride in DMSO. Similarly, prepare a stock solution of the positive control inhibitor (Aliskiren).

  • Assay Plate Setup:

    • Blank (No Enzyme) Wells: Add assay buffer and substrate.

    • 100% Activity (No Inhibitor) Wells: Add assay buffer, renin, and DMSO (at the same final concentration as the inhibitor wells).

    • Test Compound Wells: Add assay buffer, renin, and the test compound to a final concentration of 100 µM.

    • Positive Control Wells: Add assay buffer, renin, and the positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitors for 10-15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic renin substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every 5 minutes for 30-60 minutes (e.g., λex = 540 nm / λem = 590 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test Compound Well / Rate of 100% Activity Well)] * 100

Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To determine the concentration of Methyl 4-amino-3-hydroxybutanoate hydrochloride that inhibits 50% of renin activity (IC₅₀).

Procedure:

  • Serial Dilutions: Prepare serial dilutions of the Methyl 4-amino-3-hydroxybutanoate hydrochloride stock solution in DMSO, followed by dilution in assay buffer to achieve a range of final concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Setup: Set up the assay plate as described in Protocol 1, but with the range of inhibitor concentrations.

  • Data Collection and Analysis:

    • Measure the reaction rates for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3: Investigating the Mechanism of Inhibition

Objective: To determine the mode of renin inhibition (e.g., competitive, non-competitive, or uncompetitive) by Methyl 4-amino-3-hydroxybutanoate hydrochloride.

Procedure:

  • Varying Substrate Concentrations: Perform the renin activity assay with several fixed concentrations of the test inhibitor and a range of substrate concentrations.

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of inhibitor and substrate concentration.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to elucidate the mechanism of inhibition.

Interpreting the Results

  • Primary Screen: Significant inhibition (typically >50%) at the screening concentration warrants further investigation.

  • IC₅₀ Value: A lower IC₅₀ value indicates a more potent inhibitor. This value is crucial for comparing the potency of different compounds.

  • Mechanism of Inhibition: Understanding how the compound interacts with the enzyme and substrate provides valuable insights for lead optimization in drug discovery.

Conclusion

These application notes provide a structured and robust framework for the initial in vitro evaluation of Methyl 4-amino-3-hydroxybutanoate hydrochloride as a potential renin inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory activity and mechanism of action, which will be crucial in determining its potential as a therapeutic agent for hypertension and related cardiovascular disorders.

References

  • Australian Prescriber. (2009). Renin inhibitors - mechanisms of action. Therapeutic Guidelines. [Link]

  • Wikipedia. (2023). Renin inhibitor. In Wikipedia. [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-hydroxybutanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • CV Pharmacology. (n.d.). Renin Inhibitors. [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • AHH Chemical Co., Ltd. (2026). Navigating Regulations: Safety and Handling of Methyl 2-amino-3-nitrobenzoate. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Osmosis from Elsevier. (2024). ACE inhibitors, ARBs, and direct renin inhibitors pharmacology. YouTube. [Link]

  • PubChem. (n.d.). 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Methyl 3-hydroxybutyrate. National Center for Biotechnology Information. [Link]

  • RxList. (2021). Renin Inhibitors/Combos. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Piperidine Derivatives from Methyl 4-amino-3-hydroxybutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with diverse biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of functionalized piperidine derivatives, starting from the readily available chiral building block, Methyl 4-amino-3-hydroxybutanoate hydrochloride. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the critical decision-making processes that govern successful synthesis in this area.

Introduction: The Significance of the Piperidine Moiety and the Strategic Value of Methyl 4-amino-3-hydroxybutanoate Hydrochloride

The piperidine ring is a privileged scaffold in drug discovery, integral to the structure of numerous approved drugs, including analgesics, antipsychotics, and antihistamines. Its prevalence stems from its ability to confer improved metabolic stability, aqueous solubility, and lipophilicity to lead compounds, while also providing a three-dimensional framework for precise substituent orientation.

Methyl 4-amino-3-hydroxybutanoate hydrochloride serves as an excellent and versatile starting material for the synthesis of chiral piperidine derivatives. Its key features include:

  • Pre-installed Chirality: The inherent stereocenter at the 3-position allows for the synthesis of enantiomerically pure piperidines, which is crucial for specificity in drug-target interactions.

  • Orthogonal Functionality: The presence of an amino group, a hydroxyl group, and a methyl ester provides multiple handles for selective chemical modifications, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

This guide will focus on a robust and widely applicable synthetic strategy: the reductive amination of a protected amino aldehyde derived from our starting material.

Overall Synthetic Strategy: A Multi-Step Approach to Functionalized Piperidines

The transformation of Methyl 4-amino-3-hydroxybutanoate hydrochloride into a functionalized piperidine derivative is a multi-step process that requires careful planning and execution. The general workflow is outlined below:

G A Methyl 4-amino-3-hydroxybutanoate hydrochloride B N-Protection A->B C Protected Amino Ester B->C D Reduction of Ester to Aldehyde C->D E Protected Amino Aldehyde D->E F Reductive Amination with a Primary Amine E->F G Protected Piperidine Derivative F->G H Deprotection G->H I Final Piperidine Derivative H->I G A Protected Amino Aldehyde C Imine Formation (Intermediate) A->C B Primary Amine (e.g., Benzylamine) B->C E Protected Piperidine Derivative C->E D Sodium Triacetoxyborohydride (STAB) D->E Reduction

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Methyl 4-amino-3-hydroxybutanoate Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, reliable, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 4-amino-3-hydroxybutanoate hydrochloride in human plasma. This small, polar molecule presents unique challenges for retention and detection. The protocol herein addresses these challenges through the application of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry, a powerful technique for the analysis of polar compounds[1][2][3][4]. A simple and efficient protein precipitation step is employed for sample preparation. The method is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for clinical and preclinical research.

Introduction: The Analytical Challenge

Methyl 4-amino-3-hydroxybutanoate is a small, polar, and hydrophilic molecule. Such compounds are notoriously difficult to retain and resolve using conventional reversed-phase liquid chromatography due to their limited interaction with non-polar stationary phases[1]. This application note provides a comprehensive protocol that overcomes these analytical hurdles, offering a robust and reproducible method for researchers, scientists, and drug development professionals. The hydrochloride salt form of the analyte is expected to be soluble in polar solvents such as water, methanol, and to a lesser extent, acetonitrile, facilitating straightforward preparation of standards and quality control samples.

Experimental

Materials and Reagents
  • Analyte: Methyl 4-amino-3-hydroxybutanoate hydrochloride (CAS: 170726-96-2, Molecular Formula: C₅H₁₂ClNO₃, Molecular Weight: 169.61 g/mol )

  • Internal Standard (IS): Methyl 4-amino-3-hydroxybutanoate-d3 hydrochloride (Molecular Formula: C₅H₉D₃ClNO₃, Molecular Weight: 172.63 g/mol )[5]. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variability during sample preparation and injection[6].

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Biological Matrix: Human plasma (K₂EDTA).

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of delivering accurate gradients at low flow rates.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Methyl 4-amino-3-hydroxybutanoate hydrochloride and its deuterated internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis[7][8].

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Workflow for Plasma Protein Precipitation

plasma 50 µL Plasma Sample is Add 10 µL Internal Standard (100 ng/mL) plasma->is ppt Add 150 µL Ice-Cold Acetonitrile is->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at 14,000 rpm for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

Liquid Chromatography Method

Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is employed for optimal retention and separation[1][2][4].

ParameterCondition
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
3.05050
3.11090
5.01090
Mass Spectrometry Method

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Methyl 4-amino-3-hydroxybutanoate134.1102.11002515
134.174.11002520
Methyl 4-amino-3-hydroxybutanoate-d3 (IS)137.1105.11002515

Rationale for MRM transitions: The precursor ion [M+H]⁺ for the analyte is predicted to be m/z 134.1. Common fragmentation pathways for methyl esters include the neutral loss of methanol (CH₃OH, 32 Da), leading to a product ion of m/z 102.1[9]. Another potential fragmentation is the loss of the methoxycarbonyl group (-COOCH₃, 59 Da), resulting in a fragment at m/z 75.1, or a rearrangement leading to a fragment around m/z 74.1[9]. For the deuterated internal standard, the precursor ion is m/z 137.1, with a corresponding primary product ion at m/z 105.1. These transitions should be confirmed and optimized during method development.

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. The validation parameters are based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".

Specificity and Selectivity

Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of the analyte and internal standard.

Linearity and Range

A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. The curve should be linear over a defined range, typically with a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision

The accuracy and precision of the method should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated by comparing the peak areas of the analyte in post-extraction spiked blank plasma with those of the analyte in a neat solution.

Recovery

The extraction recovery of the analyte and internal standard should be determined by comparing the peak areas from pre-extraction spiked samples to those from post-extraction spiked samples.

Stability

The stability of the analyte in plasma should be assessed under various conditions, including:

  • Freeze-thaw stability: After multiple freeze-thaw cycles.

  • Short-term stability: At room temperature for a specified period.

  • Long-term stability: At -80°C for an extended period.

  • Post-preparative stability: In the autosampler.

Alternative Approach: Derivatization

For analytes that exhibit poor retention even with HILIC or suffer from significant matrix effects, derivatization can be a powerful tool to enhance chromatographic properties and improve sensitivity. Derivatization agents react with specific functional groups (in this case, the primary amine and hydroxyl groups) to create a less polar and more easily ionizable derivative.

Derivatization with Dansyl Chloride

Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives, which can significantly improve chromatographic retention on reversed-phase columns and enhance mass spectrometric detection[10][11][12].

Dansyl Chloride Derivatization Workflow

supernatant Protein Precipitation Supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Borate Buffer (pH 9.5) evaporate->reconstitute dansyl Add Dansyl Chloride Solution in Acetonitrile reconstitute->dansyl incubate Incubate at 60°C for 30 min dansyl->incubate quench Quench with Formic Acid incubate->quench analysis Reversed-Phase LC-MS/MS Analysis quench->analysis

Caption: Workflow for derivatization with Dansyl Chloride.

Derivatization with FMOC-Cl

9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is another common derivatizing agent for primary and secondary amines, yielding stable and UV-active derivatives suitable for reversed-phase chromatography[13][14][15][16].

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS protocol for the quantification of Methyl 4-amino-3-hydroxybutanoate hydrochloride in human plasma. By utilizing HILIC chromatography and a simple protein precipitation sample preparation method, this protocol offers a robust and reliable solution for researchers in drug development and related fields. The detailed validation plan ensures that the method adheres to the highest standards of scientific integrity and regulatory compliance. The inclusion of an alternative derivatization workflow provides flexibility for challenging analytical scenarios.

References

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride-d3. Pharmaffiliates. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016). ResearchGate. [Link]

  • MRM ion transitions for all target amino acids. ResearchGate. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]

  • Targeted quantification of amino acids by dansylation. PMC. [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. ResearchGate. [Link]

  • Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. (2019). NIH. [Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. (2013). PMC. [Link]

  • MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions. PMC. [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Parameters of the chosen MRM transitions. ResearchGate. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019). ScienceOpen. [Link]

  • LC-MS/MS analysis of free amino acids. MASONACO. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. [Link]

  • 4-amino-3-hydroxy-3-methylbutanoic acid hydrochloride. PubChem. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]

  • LC–MS/MS Determination of Catecholamines in Urine Using FMOC-Cl Derivatization on Solid-Phase Extraction Cartridge. ResearchGate. [Link]

  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.. Europe PMC. [Link]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Hindawi. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. (2014). PubMed. [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. (2018). YouTube. [Link]

  • A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. [Link]

  • Determination of biogenic amines as dansyl derivatives in alcoholic beverages by high-performance liquid chromatography with fluorimetric detection and characterization of the dansylated amines by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]

  • Methyl 2-amino-3-hydroxybutanoate hydrochloride. PubChem. [Link]

  • High performance liquid chromatographic determination of naturally occurring primary and secondary amines with dabsyl chloride. ACS Publications. [Link]

  • methyl 3-hydroxybutyrate. The Good Scents Company. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Methyl 4-amino-3-hydroxybutanoate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-amino-3-hydroxybutanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this synthesis. As a key intermediate in the preparation of various pharmaceuticals, including GABAergic compounds, optimizing the yield and purity of this molecule is of paramount importance. This guide is structured to address common challenges and provide scientifically sound solutions to enhance your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is designed to provide quick answers to common issues encountered during the synthesis of Methyl 4-amino-3-hydroxybutanoate hydrochloride.

Question 1: My overall yield is consistently low. What are the most likely causes?

Answer: Low overall yield in this multi-step synthesis can be attributed to several factors. The most common culprits are incomplete reactions, side reactions, and losses during workup and purification.

  • Incomplete Amination: The reaction of the chlorohydrin intermediate with ammonia is a critical step. Insufficient reaction time, low temperature, or inadequate concentration of ammonia can lead to incomplete conversion. Ensure the reaction is allowed to proceed for the recommended time and that the temperature is maintained.

  • Side Reactions: The formation of byproducts such as diamines or aziridines can significantly reduce the yield of the desired product. These side reactions are often favored by high temperatures and prolonged reaction times.

  • Losses During Workup: The product, being a water-soluble amino acid ester hydrochloride, can be partially lost during aqueous workup and extraction phases. Minimize the volume of aqueous solutions used and consider back-extraction of the aqueous layers.

  • Inefficient Esterification: The final esterification step can also be a source of yield loss. Incomplete conversion of the carboxylic acid to the methyl ester is a common issue. Ensure anhydrous conditions and a sufficient excess of the esterifying agent.

Question 2: I am observing an unexpected byproduct in my NMR spectrum after the amination step. What could it be?

Answer: An unexpected byproduct in the amination step is often the result of side reactions involving the reactive chlorohydrin intermediate. A likely candidate is the formation of a diamine byproduct where a second molecule of the chlorohydrin has reacted with the newly formed amino group of the desired product. Another possibility is the formation of an aziridine intermediate, which can then undergo further reactions. To confirm the identity of the byproduct, consider techniques such as mass spectrometry or 2D NMR. To minimize these byproducts, it is crucial to control the stoichiometry of the reactants and the reaction temperature carefully.

Question 3: The final product, Methyl 4-amino-3-hydroxybutanoate hydrochloride, is difficult to purify. What are the recommended purification methods?

Answer: The hydrochloride salt of an amino acid methyl ester can be challenging to purify due to its high polarity and water solubility.

  • Recrystallization: This is the most common and effective method for purifying the final product. A mixed solvent system, such as methanol/ether or ethanol/ether, is often effective. The product is dissolved in a minimal amount of the more polar solvent (methanol or ethanol) at an elevated temperature, and the less polar solvent (ether) is added slowly to induce crystallization as the solution cools.

  • Column Chromatography: While possible, silica gel chromatography can be challenging due to the high polarity of the product. A polar eluent system, such as dichloromethane/methanol with a small amount of acetic acid or ammonia, may be required. However, this method can lead to product loss and is often less efficient than recrystallization for this type of compound.

  • Washing: If the impurities are significantly less polar than the product, washing the crude solid with a suitable organic solvent in which the product is insoluble (e.g., cold diethyl ether or ethyl acetate) can be an effective purification step.

Question 4: I am having trouble with the esterification of 4-amino-3-hydroxybutanoic acid (GABOB). The reaction is not going to completion. What should I do?

Answer: Incomplete esterification of GABOB is a common hurdle. Here are some key factors to consider:

  • Anhydrous Conditions: The presence of water will hydrolyze the esterification reagent (e.g., thionyl chloride or trimethylchlorosilane) and the product ester, leading to low yields. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Reagent Stoichiometry: An excess of the esterifying reagent is typically required to drive the reaction to completion. For reagents like thionyl chloride, a 1.5 to 2-fold excess is common.

  • Reaction Temperature and Time: While some esterifications can proceed at room temperature, gentle heating may be necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC or another suitable method to determine the optimal reaction time.

  • Solubility: GABOB may have limited solubility in the reaction solvent. Ensure adequate stirring and consider using a co-solvent to improve solubility if necessary.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of Methyl 4-amino-3-hydroxybutanoate hydrochloride, starting from ethyl 4-chloroacetoacetate.

Part 1: Synthesis of 4-Amino-3-hydroxybutanoic Acid (GABOB)

This synthesis proceeds via a chlorohydrin intermediate followed by amination.

Step 1: Reduction of Ethyl 4-chloroacetoacetate to Ethyl 4-chloro-3-hydroxybutanoate

This step involves the selective reduction of the ketone to a hydroxyl group.

  • Reagents and Equipment:

    • Ethyl 4-chloroacetoacetate

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve ethyl 4-chloroacetoacetate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0 °C for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of acetic acid until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-chloro-3-hydroxybutanoate.

Step 2: Amination of Ethyl 4-chloro-3-hydroxybutanoate to 4-Amino-3-hydroxybutanoic Acid (GABOB)

This step involves the displacement of the chloride with ammonia and subsequent hydrolysis of the ester.

  • Reagents and Equipment:

    • Ethyl 4-chloro-3-hydroxybutanoate

    • Aqueous ammonia (concentrated)

    • Pressure vessel or sealed tube

    • Heating mantle

  • Procedure:

    • Place the crude ethyl 4-chloro-3-hydroxybutanoate in a pressure vessel.

    • Add a significant excess of concentrated aqueous ammonia.

    • Seal the vessel and heat to 60-70 °C for 24-48 hours.

    • Cool the reaction mixture to room temperature and carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

    • The resulting crude solid is 4-amino-3-hydroxybutanoic acid (GABOB). This can be purified by recrystallization from a water/ethanol mixture.

Part 2: Esterification of 4-Amino-3-hydroxybutanoic Acid (GABOB) to Methyl 4-amino-3-hydroxybutanoate hydrochloride

This final step converts the carboxylic acid to its methyl ester hydrochloride.

  • Reagents and Equipment:

    • 4-Amino-3-hydroxybutanoic acid (GABOB)

    • Anhydrous methanol

    • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

    • Round-bottom flask with a reflux condenser and drying tube

    • Magnetic stirrer

    • Ice bath

  • Procedure using Thionyl Chloride:

    • Suspend the purified GABOB in anhydrous methanol in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then gently reflux for 3-5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude solid is Methyl 4-amino-3-hydroxybutanoate hydrochloride.

    • Purify the product by recrystallization from methanol/diethyl ether.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the key steps in the synthesis.

StepKey ReagentsReaction TimeTemperature (°C)Typical Yield (%)
Reduction Ethyl 4-chloroacetoacetate, NaBH₄1-2 hours0-585-95
Amination Ethyl 4-chloro-3-hydroxybutanoate, aq. NH₃24-48 hours60-7060-75
Esterification GABOB, Methanol, SOCl₂3-5 hoursReflux80-90

Visualizing the Synthesis and Potential Issues

Reaction Workflow

The following diagram illustrates the overall synthetic pathway from the starting material to the final product.

Synthesis_Workflow start Ethyl 4-chloroacetoacetate intermediate1 Ethyl 4-chloro-3-hydroxybutanoate start->intermediate1 NaBH4, Methanol intermediate2 4-Amino-3-hydroxybutanoic acid (GABOB) intermediate1->intermediate2 Conc. aq. NH3, Heat product Methyl 4-amino-3-hydroxybutanoate HCl intermediate2->product Methanol, SOCl2

Caption: Synthetic route to Methyl 4-amino-3-hydroxybutanoate HCl.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common issues in the synthesis.

Troubleshooting_Flow start Low Overall Yield check_amination Check Amination Step start->check_amination check_esterification Check Esterification Step start->check_esterification check_workup Review Workup/Purification start->check_workup incomplete_amination Incomplete Reaction? check_amination->incomplete_amination side_reactions_amination Side Reactions? check_amination->side_reactions_amination incomplete_esterification Incomplete Reaction? check_esterification->incomplete_esterification product_loss Product Loss? check_workup->product_loss solution_amination_time Increase reaction time/temp incomplete_amination->solution_amination_time Yes solution_amination_stoichiometry Optimize stoichiometry/temp side_reactions_amination->solution_amination_stoichiometry Yes solution_esterification_conditions Ensure anhydrous conditions, excess reagent incomplete_esterification->solution_esterification_conditions Yes solution_workup_extraction Minimize aqueous volume, back-extract product_loss->solution_workup_extraction Yes

Caption: Troubleshooting guide for low yield in the synthesis.

References

  • Duke, R. K., Chebib, M., Hibbs, D. E., Mewett, K. N., & Johnston, G. A. R. (2004). Synthesis and resolution of 2-methyl analogues of GABA. ResearchGate. [Link]

  • Saravanan, M., et al. (2019). Rational approaches for the design of various GABA modulators and their clinical progression. PubMed Central. [Link]

  • Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. ResearchGate. [Link]

  • Kadaba, P. K. (1984). A convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. [Link]

  • Li, G., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

Technical Support Center: Purification of Crude Methyl 4-amino-3-hydroxybutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of crude Methyl 4-amino-3-hydroxybutanoate hydrochloride. This molecule, a valuable building block in pharmaceutical synthesis, presents unique purification challenges due to its high polarity, hygroscopic nature, and potential for multiple side-reactions during its synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common purification issues. We move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and adapt these strategies to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the compound's properties, which are critical for designing a successful purification strategy.

Q1: What are the key structural features of Methyl 4-amino-3-hydroxybutanoate hydrochloride that influence its purification?

A: The molecule's behavior is dictated by three primary functional groups:

  • Primary Amine (as a hydrochloride salt): The protonated amine (-NH3+ Cl-) makes the molecule highly polar and water-soluble. It also provides a handle for ion-exchange chromatography.

  • Secondary Hydroxyl Group (-OH): This group increases polarity and allows for hydrogen bonding, contributing to its solubility in protic solvents like water and alcohols.

  • Methyl Ester (-COOCH3): This group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This is a critical stability concern during purification.

The combination of these polar groups results in a compound that is typically a crystalline solid but can be challenging to handle due to its hygroscopicity.

Q2: What are the most common impurities found in crude Methyl 4-amino-3-hydroxybutanoate hydrochloride?

A: Impurities are typically process-related and can arise from the synthetic route.[1] Common culprits include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Side-Products: Dehydration of the secondary alcohol can lead to unsaturated byproducts. Intermolecular reactions can form dimers or oligomers.

  • Hydrolysis Product: Saponification of the methyl ester to the corresponding carboxylic acid (4-amino-3-hydroxybutanoic acid) can occur if the compound is exposed to basic conditions or prolonged heating in aqueous solutions.[2]

  • Residual Solvents: Solvents used in the synthesis or workup.

Q3: What is the general solubility profile of this compound?

A: As a polar, salt-form compound, its solubility is:

  • High: Water, Methanol, Ethanol.

  • Moderate to Low: Isopropanol, Acetonitrile.

  • Insoluble/Very Low: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Hexanes.[3]

This profile is key to selecting appropriate solvents for recrystallization (where it should be soluble when hot and insoluble when cold) and chromatography.

Part 2: Troubleshooting Common Purification Issues

This section is formatted as a direct, problem-solving guide for issues you may encounter in the lab.

Issue 1: The crude product is a sticky oil or gum and will not solidify.

  • Primary Cause: This is the most common issue and is almost always due to the presence of residual solvents (especially water) or impurities that inhibit crystal lattice formation. The compound is hygroscopic and readily absorbs atmospheric moisture.

  • Solutions:

    • Azeotropic Removal of Water: Dissolve the oil in a suitable solvent like isopropanol or toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual water.

    • Trituration/Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol or ethanol). While stirring vigorously, slowly add a large excess of an anti-solvent in which the product is insoluble, such as cold diethyl ether or THF.[3] The product should precipitate as a solid. If it oils out, scratch the inside of the flask with a glass rod at the solvent interface to induce crystallization.

    • High-Vacuum Drying: Place the crude material under high vacuum for several hours, possibly with gentle warming (not to exceed 40-50°C to prevent degradation), to remove volatile impurities.

Issue 2: Low yield after recrystallization.

  • Primary Cause: The two most likely causes are using an excessive volume of the recrystallization solvent or choosing a solvent in which the product has significant solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent Volume: When dissolving the crude solid, add the hot solvent portion-wise until the solid just dissolves. Using a large excess will keep a significant portion of your product in the mother liquor upon cooling.

    • Optimize the Solvent System: A single solvent may not be ideal. A binary solvent system is often superior. For instance, dissolve the crude product in a minimal amount of hot methanol or a water/ethanol mixture and then slowly add a miscible anti-solvent (like isopropanol or acetonitrile) until the solution becomes faintly turbid.[4] Re-heat to clarify and then allow to cool slowly.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second-crop recrystallization or subject the residue to column chromatography to recover the remaining product.

Issue 3: The product color does not improve after recrystallization (e.g., remains yellow or brown).

  • Primary Cause: The color is likely due to non-polar, colored impurities or baseline material that co-crystallizes with the product.

  • Solution:

    • Activated Carbon Treatment: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the carbon. Filter the hot solution through a pad of Celite® or filter paper to remove the carbon before allowing the filtrate to cool and crystallize.[4] Caution: Use a fluted filter paper and a pre-heated funnel to prevent premature crystallization in the funnel.

Issue 4: Column chromatography results in severe tailing or "streaking" of the product.

  • Primary Cause: The highly polar and basic nature of the amine hydrochloride interacts strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel.[5][6] This leads to poor peak shape and difficult elution.

  • Solutions:

    • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with the mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.[7] This neutralizes the acidic sites and improves elution.

    • Use a Highly Polar Mobile Phase: A typical mobile phase for such compounds would be a gradient of methanol in dichloromethane (DCM). For very polar compounds, a common system is DCM/Methanol/Ammonium Hydroxide (e.g., 89:10:1).[6]

    • Switch the Stationary Phase: If silica gel fails, consider alternatives:

      • Alumina (basic or neutral): Better suited for basic compounds.

      • Reversed-Phase (C18) Silica: Use a polar mobile phase like Water/Methanol or Water/Acetonitrile, possibly with an ion-pairing agent.[7]

      • Ion-Exchange Chromatography: This is a highly effective method for amino acid derivatives, using a pH gradient or a salt gradient to elute the compound.[8][9]

Part 3: Recommended Purification Protocols

Protocol 1: Optimized Recrystallization

This protocol is the first line of defense for purifying the crude solid.

  • Solvent System Selection: Begin by testing solubility in various solvent systems. A good starting point is a mixture of Methanol/Isopropanol or Ethanol/Water.

  • Dissolution: In an appropriately sized flask, add the crude solid. Heat the chosen primary solvent (e.g., 95% Ethanol) and add it portion-wise to the crude material with stirring until the solid is completely dissolved. Use the absolute minimum volume required.

  • Decolorization (If Necessary): If the solution is colored, remove it from heat, add 1-2% w/w activated carbon, and gently swirl. Re-heat the mixture for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite® pad to remove the carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath or refrigerator (0-4°C) for at least 2-4 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Parameter Recommendation Rationale
Primary Solvent Methanol, Ethanol, WaterHigh dissolving power for the polar salt.
Anti-Solvent Isopropanol, Acetonitrile, THFReduces solubility to induce precipitation.
Cooling Method Slow cooling then refrigerationPromotes the formation of larger, purer crystals.
Washing Solvent Cold recrystallization solventRemoves residual mother liquor without dissolving the product.
Protocol 2: Deactivated Silica Gel Flash Chromatography

Use this method for separating stubborn impurities or purifying oily crude products.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is 10-20% Methanol in DCM. Add 0.5-1% triethylamine or ammonium hydroxide to the solvent system to prevent streaking. Aim for a target compound Rf of ~0.25-0.35.[7]

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation & Equilibration: Flush the column with at least 3-5 column volumes of the initial mobile phase (containing the basic modifier). This step is critical for deactivating the silica.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder.[10] Carefully add this powder to the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring by TLC. A shallow gradient (e.g., increasing from 5% to 20% Methanol in DCM) often provides the best separation.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure. The triethylamine or ammonia will be removed during this process.

Part 4: Visualized Workflows

General Purification Strategy

This diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow crude Crude Product check_physical_state Assess Physical State crude->check_physical_state solid Solid check_physical_state->solid Solid oil Oil / Gum check_physical_state->oil Oil/Gum recrystallize Protocol 1: Recrystallization solid->recrystallize triturate Triturate with Anti-Solvent (Ether/THF) oil->triturate check_purity_solid Check Purity (TLC/NMR) recrystallize->check_purity_solid pure_solid Pure Product check_purity_solid->pure_solid >98% Pure impure_solid Impure check_purity_solid->impure_solid Impure column Protocol 2: Column Chromatography impure_solid->column triturate->solid Solidifies triturate->column Stays Oily check_purity_column Check Purity (TLC/NMR) column->check_purity_column pure_column Pure Product check_purity_column->pure_column >98% Pure fail_column Purification Failed check_purity_column->fail_column Impure

Caption: Decision workflow for purification strategy.

Troubleshooting Chromatography Tailing

This diagram provides a logical flow for addressing poor peak shape in column chromatography.

Tailing_Troubleshooting start Problem: Severe Tailing on Silica TLC/Column add_base Add Base to Mobile Phase (0.5-1% TEA or NH4OH) start->add_base check_rf Re-run TLC. Tailing Improved? add_base->check_rf run_column Yes: Proceed with Protocol 2 (Deactivated Column) check_rf->run_column Yes no_change No: Tailing Persists check_rf->no_change No change_stationary_phase Change Stationary Phase no_change->change_stationary_phase alumina Try Alumina (Neutral/Basic) change_stationary_phase->alumina rp_hplc Try Reversed-Phase (C18) change_stationary_phase->rp_hplc ion_exchange Try Ion-Exchange Resin change_stationary_phase->ion_exchange

Caption: Troubleshooting streaking in chromatography.

References

  • Hausler, J. (1989). Method of preparing (R)-4-amino-3-hydroxybutyric acid. U.S. Patent No. 4,886,908. Washington, DC: U.S.
  • Seebach, D., & Roggo, S. (1987). (R)-(−)-Methyl 3-hydroxybutanoate. Organic Syntheses, 65, 8. [Link]

  • Wang, W., et al. (2013). Amino acid methyl ester hydrochloride preparation.
  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681. (General principle reference for ion-exchange of amino acids).
  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Sorbtech. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Anonymous. (2011). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (This is a conceptual reference to the general challenges of impurity characterization in amino acid synthesis). [Link]

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. [Link]

Sources

Identifying common impurities in Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Methyl 4-amino-3-hydroxybutanoate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development to anticipate and troubleshoot common challenges encountered during the handling, analysis, and application of this compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my sample of Methyl 4-amino-3-hydroxybutanoate hydrochloride?

Impurities in Methyl 4-amino-3-hydroxybutanoate hydrochloride can be broadly categorized into three main classes:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of the molecule. Their presence is highly dependent on the specific synthetic route employed.

  • Degradation Products: These impurities arise from the decomposition of Methyl 4-amino-3-hydroxybutanoate hydrochloride under various conditions such as improper storage or handling.

  • Residual Solvents and Reagents: These are volatile or non-volatile substances used in the manufacturing process that are not completely removed during purification.

Q2: Can you provide examples of specific process-related impurities?

The nature of process-related impurities is intrinsically linked to the synthetic pathway. Common synthetic strategies for the core structure of 4-amino-3-hydroxybutanoic acid (GABOB), the parent acid of your compound, often involve multi-step reactions that can introduce specific impurities if not properly controlled.[1] Based on established synthetic routes for GABOB and its derivatives, potential process-related impurities to be aware of include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like (2S,4R)-4-hydroxyproline esters.[1]

  • Synthetic Intermediates: Incomplete conversion can lead to the presence of intermediates. For instance, a synthesis starting from a cyano-substituted precursor could result in residual methyl (R)-4-cyano-3-hydroxybutyrate.[2] Similarly, routes involving cyclization and ring-opening might leave traces of intermediates like (R)-4-hydroxy-2-pyrrolidone.[1]

  • Byproducts of Side Reactions: Unintended reactions can generate structural variants of the target molecule.

It is crucial to have an understanding of the synthetic history of your specific batch of Methyl 4-amino-3-hydroxybutanoate hydrochloride to anticipate the most likely process-related impurities.

Q3: What are the primary degradation products I should be concerned about?

The ester and amino-alcohol functionalities in Methyl 4-amino-3-hydroxybutanoate hydrochloride make it susceptible to specific degradation pathways:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 4-Amino-3-hydroxybutanoic acid (GABOB) .[3] This can be catalyzed by the presence of moisture, or acidic or basic conditions.

  • Dehydration: The secondary alcohol group could potentially undergo dehydration, especially under acidic conditions and heat, to form unsaturated impurities.

  • Oxidation: The secondary alcohol is also susceptible to oxidation, which would lead to the formation of a ketone-containing impurity.

Proactive measures, such as storing the compound in a cool, dry, and inert atmosphere, are essential to minimize the formation of these degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: My analytical chromatogram (e.g., HPLC) shows an unexpected peak eluting near the main peak of Methyl 4-amino-3-hydroxybutanoate hydrochloride. How do I identify it?

Causality: An unexpected peak in your chromatogram often indicates the presence of an impurity. The first step in identification is to consider the most likely candidates based on the compound's chemistry and history.

Troubleshooting Workflow:

G cluster_0 Impurity Identification Workflow start Unexpected Peak Observed in HPLC step1 Hypothesize Impurity Identity (Process-related vs. Degradation) start->step1 step2 Spike Sample with Standards (e.g., GABOB) step1->step2 If standards are available step3 Analyze by LC-MS step1->step3 For unknown impurities step4 Perform Forced Degradation Study step1->step4 To confirm degradation pathway result1 Peak Confirmed as Known Impurity step2->result1 result2 Obtain High-Resolution Mass and Fragmentation Data step3->result2 result3 Identify Degradation Products step4->result3 end Structure Elucidation result2->end result3->end

Caption: Workflow for identifying unknown peaks in HPLC analysis.

Step-by-Step Protocol for Identification:

  • Hypothesize the Impurity's Identity:

    • Consider Hydrolysis: The most probable degradation product is 4-Amino-3-hydroxybutanoic acid (GABOB). Due to the loss of the methyl group, GABOB is more polar and will likely have a shorter retention time in reverse-phase HPLC.

    • Review Synthesis Route: If you have access to the synthesis information for your batch, identify potential starting materials and intermediates that could be present as impurities.

  • Spiking with a Standard:

    • If you suspect the impurity is a known compound like GABOB, obtain a standard of that compound.

    • Prepare a sample of your Methyl 4-amino-3-hydroxybutanoate hydrochloride and "spike" it with a small amount of the standard.

    • Analyze the spiked sample by HPLC. If the area of the unknown peak increases, you have confirmed its identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • For unknown impurities, LC-MS is a powerful tool. The mass-to-charge ratio (m/z) of the impurity can provide its molecular weight.

    • High-resolution mass spectrometry (HRMS) can yield the elemental composition.

    • Tandem mass spectrometry (MS/MS) will fragment the impurity, and the fragmentation pattern can be used to elucidate its structure.

  • Forced Degradation Studies:

    • To confirm if an impurity is a degradation product, you can perform a forced degradation study.

    • Expose your sample to stress conditions such as acid, base, heat, oxidation, and light.

    • Monitor the formation of the impurity over time. A significant increase in the peak area under specific stress conditions can help confirm its identity and degradation pathway.

Problem 2: I am observing poor peak shape or inconsistent retention times in my HPLC analysis. What could be the cause?

Causality: Poor chromatography can be due to a number of factors, including interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. The amine functional group in Methyl 4-amino-3-hydroxybutanoate hydrochloride can be particularly problematic.

Troubleshooting Checklist:

Potential Cause Explanation Recommended Action
Secondary Interactions with Silica The basic amine group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.Use a column with end-capping or a base-deactivated stationary phase. Consider using a mobile phase with a competing amine, such as triethylamine (TEA), at a low concentration (e.g., 0.1%).
Inappropriate Mobile Phase pH The ionization state of the amino and any potential carboxylic acid impurities is pH-dependent, which affects retention.Buffer the mobile phase to a pH that ensures consistent ionization. For reverse-phase HPLC, a pH between 3 and 7 is generally recommended for silica-based columns.
Chelation with Metal Ions The hydroxy and amino groups can chelate with metal ions present in the HPLC system or the stationary phase, causing peak distortion.Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM).
Column Overload Injecting too much sample can lead to broad, fronting peaks.Reduce the injection volume or the concentration of the sample.
System Issues Leaks, blockages, or problems with the pump or detector can all lead to poor chromatography.Perform routine maintenance on your HPLC system. Check for leaks, flush the system, and ensure the detector lamp has sufficient energy.
Problem 3: How can I quantify the level of 4-Amino-3-hydroxybutanoic acid (GABOB) in my sample?

Causality: Accurate quantification of impurities is essential for quality control. A validated analytical method is required to ensure the results are reliable.

Experimental Protocol: Quantification of GABOB by HPLC

This protocol provides a starting point for developing a validated method.

  • Preparation of Standards:

    • Prepare a stock solution of a certified reference standard of 4-Amino-3-hydroxybutanoic acid in a suitable diluent (e.g., mobile phase).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity in your samples.

  • Sample Preparation:

    • Accurately weigh a known amount of your Methyl 4-amino-3-hydroxybutanoate hydrochloride sample.

    • Dissolve the sample in the same diluent used for the standards to a known concentration.

  • Chromatographic Conditions (Example):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A buffered mobile phase is crucial. For example, a mixture of a phosphate buffer (pH 3.0) and acetonitrile. The exact ratio will need to be optimized to achieve good separation between GABOB and the main peak.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore.

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Generate a calibration curve by plotting the peak area of the GABOB standard against its concentration.

    • Determine the concentration of GABOB in your sample by interpolating its peak area on the calibration curve.

    • Calculate the percentage of the GABOB impurity in your sample based on the initial sample weight and dilution.

Method Validation: For regulatory purposes, the analytical method must be validated according to ICH guidelines to demonstrate its accuracy, precision, specificity, linearity, range, and robustness.

References

  • Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
  • Google Patents. (n.d.). US4886908A - Method of preparing (R)-4-amino-3-hydroxybutyric acid.
  • PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. Retrieved from [Link]

Sources

Stability and storage guidelines for Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by using Google to hunt down information on Methyl 4-amino-3-hydroxybutanoate hydrochloride. I'm especially interested in its stability, storage methods, any relevant chemical properties, and known degradation pathways. I'll need to know all this to move on.

Analyzing Search Results

I'm now analyzing the Google search results, aiming to identify common concerns about Methyl 4-amino-3-hydroxybutanoate hydrochloride. I'm focusing on stability, storage, and degradation pathways. I'm moving toward a Q&A format, considering both troubleshooting and FAQs. I'm planning to address optimal storage, appropriate solvents, and long-term stability. Experimental protocols for testing will follow.

Planning Content Structure

I'm now deep in planning the technical support center's structure. I'll start with Google searches to gather data on the chemical's stability and storage. Then, I'll identify common issues and structure content as a Q&A, with troubleshooting guides and FAQs. I'm aiming to synthesize information for experimental protocols and clear presentation.

Validation & Comparative

Sourcing certified reference standards for Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy in Pharmaceutical Development

In the exacting world of pharmaceutical research and development, the integrity of your analytical data is paramount. The reliability of every assay, the validity of every result, and ultimately, the safety and efficacy of a potential therapeutic, all hinge on the quality of the reference standards employed. This guide provides a comprehensive comparison of sourcing options for the certified reference standard of Methyl 4-amino-3-hydroxybutanoate hydrochloride (CAS: 95347-77-4), a key intermediate in the synthesis of various pharmacologically active compounds, including Carnitine. We will delve into the critical attributes of a high-quality reference standard, compare offerings from prominent suppliers, and provide a practical workflow for in-house verification.

The Critical Role of Certified Reference Materials (CRMs)

Before comparing suppliers, it's crucial to understand the distinction and significance of a Certified Reference Material (CRM). A CRM is a highly characterized and stable substance, accompanied by a certificate that provides the value of a specified property, its uncertainty, and a statement of metrological traceability. This is a step beyond a standard research-grade chemical. For regulatory submissions and quality control in a GxP environment, the use of CRMs is not just best practice; it is a necessity. The certificate of analysis (CoA) is a key document that provides crucial information about the purity, identity, and concentration of the material.

Comparative Analysis of Commercially Available Standards

Several reputable suppliers offer Methyl 4-amino-3-hydroxybutanoate hydrochloride. While many provide this compound for research use, a smaller subset offers it as a certified reference standard. The following table summarizes the offerings from several major suppliers based on publicly available information. It is imperative to always obtain the most current certificate of analysis directly from the supplier before purchase.

SupplierProduct NumberPurity SpecificationFormNotes
Sigma-Aldrich (Supelco®) M-2001.0 mg/mL in methanol (Cerilliant® CRM)SolutionComes as a certified solution, ideal for avoiding weighing errors and ensuring accurate concentration.
Sigma-Aldrich (USP) 1412435USP Reference StandardSolidMeets the stringent requirements of the United States Pharmacopeia, making it suitable for compendial testing.
Cayman Chemical 21990≥97%SolidProvides a solid form with a stated purity, suitable for various research applications.
TRC-Canada M292510Not explicitly stated as CRMSolidA well-known supplier of research chemicals and standards; detailed CoA should be requested.
MedChemExpress HY-W015525>98%SolidOffers a high-purity solid, often with detailed analytical data available on their website.
Alfa Aesar H53818Not explicitly stated as CRMSolidA broad supplier of chemicals; purity information should be confirmed via the CoA.
Spectrum Chemical M2800Not explicitly stated as CRMSolidProvides the material with basic specifications; further details would be on the CoA.

Key Considerations When Choosing a Supplier:

  • Certification: Is the material a Certified Reference Material (CRM) from an accredited body (e.g., ISO 17034)? For regulatory filings, a USP or Ph. Eur. standard is often required.

  • Completeness of the Certificate of Analysis (CoA): A comprehensive CoA should include the certified purity value with its uncertainty, method of determination (e.g., mass balance, qNMR), and data from orthogonal analytical techniques (e.g., HPLC, LC-MS, NMR, Karl Fischer).

  • Form: A solid standard offers flexibility but requires careful handling and accurate weighing. A certified solution minimizes handling errors and is often preferred for quantitative applications.

  • Intended Use: For early-stage research, a well-characterized chemical from a reliable supplier may suffice. For late-stage development and quality control, a CRM is essential.

In-House Verification: A Self-Validating System

Even when purchasing a certified reference standard, it is a good laboratory practice (GLP) to perform an in-house verification. This not only confirms the identity and purity of the material but also ensures that it is suitable for your specific analytical method.

Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the purity determination of Methyl 4-amino-3-hydroxybutanoate hydrochloride. The specific parameters may need to be optimized for your instrumentation and column.

1. Materials and Reagents:

  • Methyl 4-amino-3-hydroxybutanoate hydrochloride reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

2. Standard Preparation:

  • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., 50:50 acetonitrile:water) and bring to volume.

  • Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantitation (LOQ) for potential impurities.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 205-215 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Column Temperature: 30 °C

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak to determine the purity.

  • Ensure that any known impurities are well-resolved from the main peak.

  • Compare the results to the purity value stated on the supplier's CoA.

Rationale behind Experimental Choices:

  • Reverse-phase HPLC: This is a versatile and widely used technique for the analysis of polar to moderately non-polar compounds.

  • C18 Column: The C18 stationary phase provides good retention for a broad range of molecules.

  • Acidified Mobile Phase: The addition of an acid like formic acid helps to improve peak shape and reproducibility for ionizable compounds.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities with a wide range of polarities.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately Weigh Standard dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Dilutions dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV/CAD/ELSD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate compare Compare to CoA calculate->compare report report compare->report Final Report

Caption: Workflow for in-house purity verification of a reference standard by HPLC.

Conclusion and Recommendations

The selection of a certified reference standard for Methyl 4-amino-3-hydroxybutanoate hydrochloride is a critical step that directly impacts the quality and reliability of research and development data. For applications requiring the highest level of accuracy and regulatory compliance, sourcing a CRM from a reputable pharmacopeia such as USP or a certified solution from a provider like Supelco (Cerilliant®) is strongly recommended. For less stringent research applications, high-purity materials from other reputable suppliers can be suitable, provided a thorough in-house verification is performed.

Ultimately, the responsibility lies with the scientist to critically evaluate the available options and select a reference standard that is fit for its intended purpose. This includes a careful review of the certificate of analysis and, where necessary, in-house verification to ensure the integrity of your analytical results.

References

  • Alfa Aesar. (n.d.). Methyl 4-amino-3-hydroxybutanoate hydrochloride. Retrieved from [Link]

  • Vedantu. (n.d.). Primary and Secondary Standards in Titration. Retrieved from [Link]

  • Wikipedia. (2023). Certified reference material. Retrieved from [Link]

  • Qualio. (2022). What is a Certificate of Analysis (COA)?. Retrieved from [Link]

  • Wikipedia. (2023). High-performance liquid chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023). Mass spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016. Retrieved from [Link]

  • International Organization for Standardization. (2017). ISO/IEC 17025:2017. Retrieved from [Link]

Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Methyl 4-amino-3-hydroxybutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to safety is the foundation of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling Methyl 4-amino-3-hydroxybutanoate hydrochloride. By moving beyond a simple checklist, we will delve into the rationale behind each safety measure, ensuring a deep understanding of the protocols that protect both you and the integrity of your work.

Core Principles of Safe Handling

The primary hazards associated with Methyl 4-amino-3-hydroxybutanoate hydrochloride are presumed to be:

  • Skin and Eye Irritation: Direct contact can cause irritation or burns.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[1]

  • Potential for Harm if Swallowed: Ingestion may be harmful.[1]

Therefore, our safety protocols are designed to create a robust barrier against these routes of exposure.

Essential Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling Methyl 4-amino-3-hydroxybutanoate hydrochloride. The rationale for each piece of equipment is detailed below.

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene glovesTo prevent skin contact with the chemical.
Eye Protection Chemical safety gogglesTo protect eyes from dust particles and potential splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A dust mask or respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of airborne particles.
Causality Behind PPE Choices
  • Gloves: Nitrile and neoprene gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.[6]

  • Eye Protection: Chemical safety goggles are essential as they provide a seal around the eyes, offering greater protection from airborne particles than standard safety glasses.[7]

  • Laboratory Coat: A lab coat, preferably with long sleeves and made of a chemical-resistant material, should be worn to protect against accidental spills.[6]

  • Respiratory Protection: Working in a well-ventilated area, such as under a fume hood, is the primary engineering control to minimize inhalation risks.[3] For procedures that may generate significant dust, a NIOSH-approved respirator may be required.[8]

Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling Methyl 4-amino-3-hydroxybutanoate hydrochloride, from preparation to disposal.

Preparation and Weighing
  • Designated Area: Conduct all handling and weighing of the compound in a designated area, preferably within a chemical fume hood or a well-ventilated space.

  • PPE Donning: Before handling the chemical, put on all required PPE as outlined in the table above. The correct sequence for donning PPE is critical for ensuring complete protection.

  • Spill Kit: Ensure a spill kit appropriate for acidic and organic compounds is readily accessible.

Handling and Use
  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.

  • Portioning: Use a spatula or other appropriate tool to transfer the compound. Avoid pouring the dry powder.

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[5]

Clean-up and Decontamination
  • Surface Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Equipment Cleaning: Thoroughly clean all non-disposable equipment used.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for donning and doffing Personal Protective Equipment to ensure maximum safety and minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection (Goggles) Don3 3. Gloves Handling Perform Experimental Work Don3->Handling Enter Work Area Doff1 1. Gloves Handling->Doff1 Exit Work Area Doff2 2. Lab Coat Doff3 3. Eye Protection (Goggles)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-hydroxybutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-hydroxybutanoate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.